molecular formula C16H16FN3O2 B2577118 N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide CAS No. 1436064-39-9

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide

Cat. No.: B2577118
CAS No.: 1436064-39-9
M. Wt: 301.321
InChI Key: LVYLZTGGPXSHPG-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyanocyclopropyl group and a fluoroquinolone moiety, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane derivative with cyanogen bromide under basic conditions to introduce the cyano group.

    Synthesis of the fluoroquinolone core: The fluoroquinolone moiety is synthesized through a series of reactions, including the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization and fluorination.

    Coupling of the intermediates: The final step involves the coupling of the cyanocyclopropyl intermediate with the fluoroquinolone core using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or modulating the activity of specific enzymes or receptors involved in biological processes.

    Interfering with DNA or RNA synthesis: Disrupting the replication or transcription of genetic material in microorganisms or cancer cells.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

N-(1-Cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-YL)propanamide can be compared with other similar compounds, such as:

    Fluoroquinolones: A class of antibiotics that share the fluoroquinolone core structure but differ in their substituents and biological activities.

    Cyclopropyl derivatives: Compounds containing the cyclopropyl group, which may exhibit unique chemical and biological properties due to the strained ring system.

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum antimicrobial activity.

    Levofloxacin: Another fluoroquinolone antibiotic with enhanced activity against certain bacterial strains.

    Cyclopropylamine: A simple cyclopropyl derivative used as a building block in organic synthesis.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-3-(6-fluoro-2-oxo-3,4-dihydroquinolin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-12-2-3-13-11(9-12)1-4-15(22)20(13)8-5-14(21)19-16(10-18)6-7-16/h2-3,9H,1,4-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYLZTGGPXSHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)F)CCC(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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